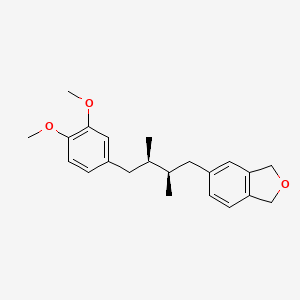
Saururenin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Saururenin is a naturally occurring lignan, a type of phenolic compound found in plantsLignans, including this compound, are known for their diverse biological activities, including anti-inflammatory, antioxidant, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of saururenin involves a unified synthetic strategy that includes the Stobbe reaction and alkylation to construct the lignan skeleton. The process typically involves eight to nine steps starting from simple aromatic precursors . The Stobbe reaction is a key step in this synthesis, followed by alkylation and resolution of the threo- and erythro-isomers .
Industrial Production Methods
The scalability of the Stobbe reaction and subsequent steps makes it feasible for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Saururenin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the lignan structure, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, enhancing its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives .
Scientific Research Applications
Chemistry: Saururenin and its derivatives are used as intermediates in the synthesis of more complex molecules.
Biology: this compound exhibits significant biological activities, including anti-inflammatory and antioxidant effects.
Medicine: Research has shown that this compound has potential antiviral and anticancer properties, making it a candidate for drug development.
Mechanism of Action
Saururenin exerts its effects through various molecular targets and pathways. It is known to inhibit the activity of certain enzymes, such as lipoxygenase, which plays a role in inflammation. Additionally, this compound can modulate the activity of transcription factors involved in the expression of inflammatory genes .
Comparison with Similar Compounds
Saururenin is unique among lignans due to its specific structural features and biological activities. Similar compounds include:
Nordihydroguaiaretic acid (NDGA): Another lignan with antioxidant and anti-inflammatory properties.
Podophyllotoxin: A lignan used as a precursor for anticancer drugs.
Secoisolariciresinol diglucoside (SDG): A lignan with antioxidant and estrogenic activities.
Compared to these compounds, this compound has a distinct mechanism of action and a unique set of biological activities, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C22H28O3 |
|---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
5-[(2R,3R)-4-(3,4-dimethoxyphenyl)-2,3-dimethylbutyl]-1,3-dihydro-2-benzofuran |
InChI |
InChI=1S/C22H28O3/c1-15(9-17-5-7-19-13-25-14-20(19)11-17)16(2)10-18-6-8-21(23-3)22(12-18)24-4/h5-8,11-12,15-16H,9-10,13-14H2,1-4H3/t15-,16-/m1/s1 |
InChI Key |
MCLJJJWYWWGVTK-HZPDHXFCSA-N |
Isomeric SMILES |
C[C@H](CC1=CC2=C(COC2)C=C1)[C@H](C)CC3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CC(CC1=CC2=C(COC2)C=C1)C(C)CC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















